
(Duloxetine Impurity)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride, also known as 4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride, is a useful research compound. Its molecular formula is C18H20ClNOS and its molecular weight is 333.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品製剤中の定量分析
この化合物は、異なる実験室で調製された混合物および医薬品製剤中のデュロキセチンとその潜在的な毒性不純物である1-ナフトールの定量分析のための分光光度法の開発に使用されています .
高速薄層クロマトグラフィー (HPTLC)
デュロキセチン塩酸塩と1-ナフトールの2成分混合物および医薬品製剤における、デュロキセチン塩酸塩と1-ナフトールの同時分離および定量のための検証済みHPTLC法が確立されました .
試験の標準品
この化合物は、欧州薬局方に準じて、実験室試験における標準品として使用されます .
生物活性
この化合物のようなチオフェン系アナログは、生物学的に活性な化合物の潜在的なクラスとして、ますます多くの科学者によって研究されています .
チオフェン誘導体の合成
この化合物は、さまざまな特性と用途を持つ重要なヘテロ環式化合物であるチオフェン誘導体の合成に重要な役割を果たしています .
プロテオミクス研究
作用機序
Target of Action
Duloxetine, also known as 4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride, primarily targets the serotonin and norepinephrine transporters . These transporters play a crucial role in regulating the levels of serotonin and norepinephrine in the synaptic cleft, which are neurotransmitters involved in mood regulation and pain perception .
Mode of Action
Duloxetine acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It binds to the serotonin and norepinephrine transporters, inhibiting the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron . This action increases the concentration of serotonin and norepinephrine in the synaptic cleft, enhancing their neurotransmission and leading to elevated mood and decreased perception of pain .
Biochemical Pathways
The increased levels of serotonin and norepinephrine in the synaptic cleft can affect various biochemical pathways. For instance, elevated serotonin levels can activate the serotonergic pathway , leading to improved mood and well-being . Similarly, increased norepinephrine levels can stimulate the noradrenergic pathway , which plays a role in attention and response actions, as well as pain management .
Pharmacokinetics
The pharmacokinetics of Duloxetine involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Duloxetine is well absorbed. It undergoes extensive first-pass metabolism, primarily in the liver, before it reaches systemic circulation . The metabolites of Duloxetine are excreted primarily in the urine . The pharmacokinetic properties of Duloxetine contribute to its bioavailability and therapeutic effects .
Result of Action
The inhibition of serotonin and norepinephrine reuptake by Duloxetine leads to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced serotonergic and noradrenergic neurotransmission, leading to improved mood and decreased perception of pain . Therefore, Duloxetine is used in the treatment of conditions such as major depressive disorder, generalized anxiety disorder, neuropathic pain, and stress incontinence .
Action Environment
The action, efficacy, and stability of Duloxetine can be influenced by various environmental factors. For instance, the pH of the stomach can affect the absorption of Duloxetine, as it is an acid-labile substance . Therefore, Duloxetine is often formulated as an enteric-coated dosage form to prevent its degradation in the acidic environment of the stomach . Additionally, factors such as diet, concurrent medications, and individual patient characteristics can also influence the action and efficacy of Duloxetine .
特性
IUPAC Name |
4-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS.ClH/c1-19-11-10-16(18-7-4-12-21-18)14-8-9-17(20)15-6-3-2-5-13(14)15;/h2-9,12,16,19-20H,10-11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITBYVVDTPVWGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=C(C2=CC=CC=C21)O)C3=CC=CS3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
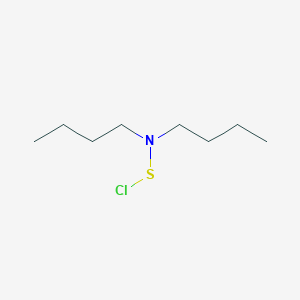

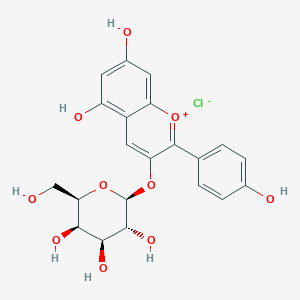
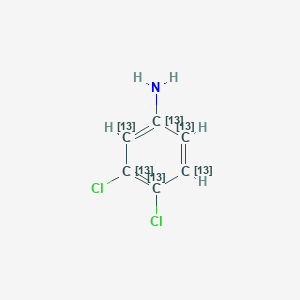
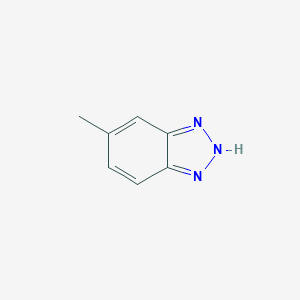


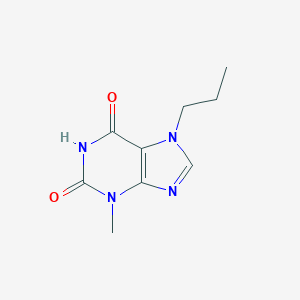

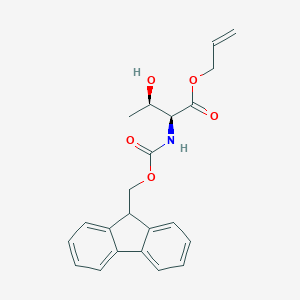
![1,4,5,6,7,11,12,13,14,14,15,15-dodecachloropentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene](/img/structure/B28952.png)


![N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide](/img/structure/B28968.png)
